molecular formula C9H17N3O B13645553 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol

4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol

Cat. No.: B13645553
M. Wt: 183.25 g/mol
InChI Key: KSLQFGHXMFRLDW-UHFFFAOYSA-N
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Description

4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C9H17N3O It features a pyrazole ring substituted with amino and methyl groups, and a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with a suitable butanol derivative. One common method involves the use of 4-amino-3,5-dimethyl-1H-pyrazole and 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

    Oxidation: Formation of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-one.

    Reduction: Formation of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-amine.

    Substitution: Formation of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butyl chloride or bromide.

Scientific Research Applications

4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol is unique due to its combination of functional groups, which allows for diverse chemical reactions and interactions. The presence of both amino and hydroxyl groups, along with the pyrazole ring, provides a versatile scaffold for various applications in research and industry.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

4-(4-amino-3,5-dimethylpyrazol-1-yl)butan-1-ol

InChI

InChI=1S/C9H17N3O/c1-7-9(10)8(2)12(11-7)5-3-4-6-13/h13H,3-6,10H2,1-2H3

InChI Key

KSLQFGHXMFRLDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCCO)C)N

Origin of Product

United States

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